REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.[CH3:49][N:50]1[CH2:55][CH2:54][NH:53][CH2:52][CH2:51]1.Cl[C:57]1[CH:62]=[C:61]([O:63][CH:64]([CH3:66])[CH3:65])[C:60]([N+:67]([O-:69])=[O:68])=[CH:59][C:58]=1[CH3:70]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:49][N:50]1[CH2:55][CH2:54][N:53]([C:57]2[CH:62]=[C:61]([O:63][CH:64]([CH3:65])[CH3:66])[C:60]([N+:67]([O-:69])=[O:68])=[CH:59][C:58]=2[CH3:70])[CH2:52][CH2:51]1 |f:0.1.2,7.8.9|
|
Name
|
caesium carbonate
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.89 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
7.62 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)OC(C)C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
745 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)OC(C)C)[N+](=O)[O-])C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 5.5 h
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
the same reaction
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under vacuum
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered on Clarcel
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice with 100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with 100 ml of a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on 340 g of silica, elution
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=C(C=C(C(=C1)OC(C)C)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |